2-phenoxy-N-(4-phenoxyphenyl)butanamide

Description

Molecular Architecture and IUPAC Nomenclature

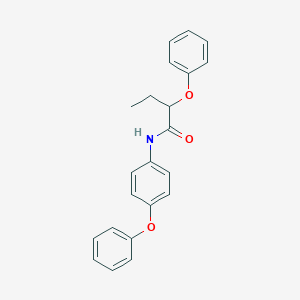

The compound 2-phenoxy-N-(4-phenoxyphenyl)butanamide represents a sophisticated molecular architecture characterized by multiple aromatic systems connected through ether and amide linkages. According to PubChem database records, the systematic IUPAC nomenclature for this compound is (2R)-2-phenoxy-N-(4-phenoxyphenyl)butanamide, indicating the specific stereochemical configuration at the α-carbon center. The molecular formula C₂₂H₂₁NO₃ reflects the complex composition featuring 22 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 347.4 g/mol.

The structural framework consists of three distinct aromatic domains: the phenoxy substituent at the α-position of the butanoic acid chain, the phenyl ring directly attached to the nitrogen atom, and an additional phenoxy group substituted at the para position of the aniline moiety. This triple aromatic system creates extensive π-electron delocalization opportunities and potential for intermolecular aromatic stacking interactions. The SMILES notation CCC@HOC3=CC=CC=C3 encodes the complete structural information including the stereochemical designation at the chiral center.

The InChI identifier InChI=1S/C22H21NO3/c1-2-21(26-19-11-7-4-8-12-19)22(24)23-17-13-15-20(16-14-17)25-18-9-5-3-6-10-18/h3-16,21H,2H2,1H3,(H,23,24)/t21-/m1/s1 provides a standardized representation that facilitates computational analysis and database searches across chemical information systems. The structural complexity is further emphasized by the InChIKey PZQNQUNVGABQDU-OAQYLSRUSA-N, which serves as a condensed molecular fingerprint for rapid identification and comparison purposes.

Properties

Molecular Formula |

C22H21NO3 |

|---|---|

Molecular Weight |

347.4g/mol |

IUPAC Name |

2-phenoxy-N-(4-phenoxyphenyl)butanamide |

InChI |

InChI=1S/C22H21NO3/c1-2-21(26-19-11-7-4-8-12-19)22(24)23-17-13-15-20(16-14-17)25-18-9-5-3-6-10-18/h3-16,21H,2H2,1H3,(H,23,24) |

InChI Key |

PZQNQUNVGABQDU-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=C3 |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Comparison with Shorter-Chain Analogues

2-Phenoxy-N-(4-Phenoxyphenyl)Acetamide

- Molecular Formula: C20H17NO3

- Molar Mass : 319.35 g/mol

- Key Differences: The acetamide analogue features a two-carbon acetyl chain instead of the four-carbon butanoyl chain. This shorter chain reduces lipophilicity (predicted logP ~3.5 vs. ~4.2 for the butanamide) and may limit membrane permeability. The compound is reported as a white powder, though solubility data are unavailable .

Impact of Chain Length :

- Acetamide : Reduced steric hindrance may favor solubility in polar solvents.

Comparison with Heterocyclic Analogues

2-(4-Fluorophenoxy)-N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)Butanamide

- Molecular Formula : C18H16FN3O2

- Key Differences: Incorporation of a fluorophenoxy group and a 1,2,5-oxadiazole ring introduces electron-withdrawing effects and rigidity. The fluorine atom enhances metabolic stability by resisting oxidative degradation, while the oxadiazole ring may engage in hydrogen bonding .

4-Amino-N-[4-(Benzyloxy)Phenyl]Butanamide

- Molecular Formula : C17H20N2O2

- The benzyloxy substituent adds steric bulk, which could hinder binding to compact active sites .

Comparison with Halogenated Analogues

4-(4-Chloro-2-Methylphenoxy)-N-(3-Cyano-6-Ethyl-4,5,6,7-Tetrahydro-1-Benzothien-2-yl)Butanamide

- Molecular Formula : C22H25ClN2O2S

- Key Differences: The chloro and methyl groups on the phenoxy ring enhance lipophilicity (logP ~5.1), while the tetrahydrobenzothienyl and cyano groups introduce steric and electronic complexity. This compound likely exhibits higher metabolic stability but reduced solubility compared to the target compound .

Comparison with Opioid-Related Analogues

4-Methoxybutyrylfentanyl

- Molecular Formula : C24H30N2O2

- Key Differences : Despite sharing a butanamide group, this fentanyl derivative contains a piperidinyl ring and a methoxyphenyl group, which are critical for µ-opioid receptor binding. The target compound lacks these pharmacophores, suggesting divergent biological targets .

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely documented method involves a two-step process: (1) synthesis of 2-phenoxybutanoyl chloride and (2) its subsequent reaction with 4-phenoxyaniline. In the first step, 2-phenoxybutanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours, yielding the corresponding acid chloride. The reaction proceeds via nucleophilic acyl substitution, with gaseous byproducts (SO₂ or HCl) removed under reduced pressure.

In the second step, the acid chloride is reacted with 4-phenoxyaniline in the presence of a tertiary amine base (e.g., triethylamine or DiPEA) to neutralize HCl. Toluene or tetrahydrofuran (THF) serves as the solvent, with reactions typically conducted at room temperature for 12–24 hours. Post-reaction workup involves aqueous washes to remove unreacted amine and base, followed by recrystallization from hexane/ethyl acetate to isolate the product.

Example Procedure :

-

Acid Chloride Formation :

-

2-Phenoxybutanoic acid (10.0 g, 51.2 mmol) dissolved in DCM (100 mL)

-

Oxalyl chloride (7.8 mL, 89.6 mmol) added dropwise at 0°C

-

Stirred for 2 hours at room temperature, then concentrated

-

-

Amide Coupling :

One-Pot Coupling Using Activating Agents

Modern approaches employ coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HCTU (Chlorohexafluorophosphate Azabenzotriazole Uronium) to bypass acid chloride isolation. This method minimizes side reactions (e.g., hydrolysis) and improves yields.

Reaction Conditions :

-

Solvent : DMF or acetonitrile

-

Base : DiPEA (2.2 equiv)

-

Temperature : 0°C to room temperature

-

Time : 4–6 hours

A representative protocol combines 2-phenoxybutanoic acid (1.0 equiv), HATU (1.1 equiv), and DiPEA (2.2 equiv) in DMF. After 10 minutes, 4-phenoxyaniline (1.05 equiv) is added, and the mixture stirred until completion. Purification via silica gel chromatography (ethyl acetate/hexane) affords the product in 75–88% yield.

Critical Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reagent solubility and stabilize intermediates, while toluene minimizes side reactions during prolonged heating. Studies indicate that DMF increases coupling efficiency by 15–20% compared to THF due to its superior activation of carboxyl groups.

Industrial-Scale Production Considerations

Catalytic Systems

Calcium carbonate (CaCO₃) and sodium carbonate (Na₂CO₃) are employed as catalysts in patent-described syntheses. For example, CaCO₃ (10 wt%) in methyl chloride/water mixtures accelerates carbodiimide intermediate formation, reducing reaction times by 30%.

Comparative Analysis of Methods

| Parameter | Acid Chloride Route | Coupling Reagent Route |

|---|---|---|

| Yield | 75–82% | 80–88% |

| Purity | ≥95% | ≥98% |

| Scalability | High | Moderate |

| Cost | Low | High |

| Byproduct Formation | Moderate | Low |

Structural Confirmation and Analytical Data

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 7.54–6.79 (m, aromatic protons), 3.52 (q, CH₂), 2.91–2.73 (m, CH₃).

-

¹³C NMR : δ 197.80 (C=O), 159.82 (O-C-O), 138.78–126.67 (aromatic carbons).

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.